molecular formula C28H41N3O3 B1683179 Tiropramide CAS No. 55837-29-1

Tiropramide

Cat. No.: B1683179
CAS No.: 55837-29-1
M. Wt: 467.6 g/mol
InChI Key: FDBWMYOFXWMGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tiropramide is a synthetic antispasmodic agent derived from the amino acid tyrosine, primarily used to treat gastrointestinal disorders such as irritable bowel syndrome (IBS) and abdominal spasms. It exerts its spasmolytic effects by modulating intracellular calcium (Ca²⁺) release and increasing cyclic adenosine monophosphate (cAMP) levels in smooth muscle cells, leading to muscle relaxation . Unlike traditional anticholinergics, this compound selectively targets the digestive, urinary, and genital tracts, minimizing systemic side effects such as dry mouth and drowsiness . The drug is administered orally at 100 mg 2–3 times daily, with a plasma protein binding rate of 48–51% in rats, suggesting moderate tissue distribution . Pharmacokinetic (PK) studies in humans report a half-life (t₁/₂) of 2.5–3.4 hours, time to peak concentration (Tₘₐₓ) of 1–1.7 hours, and bioavailability of 23% due to first-pass metabolism .

Chemical Reactions Analysis

Types of Reactions

Tiropramide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxythis compound, N-despropylthis compound, N-desethylthis compound, and N-desethyl-N-despropylthis compound .

Scientific Research Applications

Tiropramide has a wide range of applications in scientific research:

Mechanism of Action

Tiropramide exerts its effects by directly affecting smooth muscle cells. It activates intracellular cyclic adenosine monophosphate (cAMP) synthase (adenylcyclase), leading to an increase in cAMP levels. This, in turn, regulates calcium ions necessary for muscle contraction, thereby promoting muscle relaxation . The molecular targets include smooth muscle cells in the gastrointestinal tract, where it helps alleviate spastic pain .

Comparison with Similar Compounds

Tiropramide vs. Octylonium Bromide

Octylonium bromide, another calcium-modulating antispasmodic, is widely used for IBS. A multicenter, randomized trial comparing this compound (100 mg t.i.d.) and octylonium (20 mg t.i.d.) in 287 IBS patients found:

Parameter This compound Octylonium Reference
Reduction in VAS pain scores -23.49 ± 17.51 mm -23.13 ± 17.61 mm
Adverse event rate 10.88% 12.24%
Normalized gut motility 88% (30-day treatment) 47% (30-day treatment)

Both drugs showed equivalent efficacy in reducing abdominal pain and improving quality of life (IBS-QoL). However, this compound demonstrated faster symptom relief (significant improvement by days 3–5) and higher normalization of intestinal motility, likely due to its colonic selectivity and prolonged retention in the colon .

This compound vs. Papaverine and Flavoxate

This compound exhibits greater potency and safety compared to classical antispasmodics:

Parameter This compound Papaverine Flavoxate
Effective dose (oral) 50–90 mg/kg 100–200 mg/kg 200–400 mg/kg
Mechanism Ca²⁺ influx inhibition PDE inhibition Muscarinic antagonism
Toxicity (LD₅₀ in rats) 1,200 mg/kg 350 mg/kg 450 mg/kg
Systemic side effects Minimal Hypotension, arrhythmias Dry mouth, dizziness

This compound’s metabolites (CR 1034, CR 1098) show reduced activity, lowering toxicity risks. In contrast, papaverine and flavoxate exhibit broader cardiovascular and anticholinergic effects, limiting their clinical utility .

Pharmacokinetic Comparison with Calcium Antagonists

This compound’s PK profile differs from calcium channel blockers like verapamil:

Parameter This compound Verapamil
Bioavailability 23% 20–35%
Plasma protein binding 48–51% 90%
Metabolism Hepatic (CYP2D6) Hepatic (CYP3A4)
Excretion Renal (19.6% unchanged) Renal (3–4% unchanged)

This compound’s lower protein binding and renal excretion reduce drug-drug interaction risks, making it safer for polypharmacy patients .

Research Findings and Clinical Implications

  • Colonic Selectivity: this compound’s prolonged colonic retention (demonstrated via radiolabeled studies) enhances its efficacy in IBS-D (diarrhea-predominant IBS) by normalizing stool frequency and consistency .
  • Safety : Adverse events (e.g., hypotension) occur only at high doses (>200 mg/day), contrasting with octylonium’s dose-independent dizziness and papaverine’s cardiovascular risks .

Biological Activity

Tiropramide is a synthetic antispasmodic drug primarily used in the treatment of gastrointestinal disorders, particularly irritable bowel syndrome (IBS). Its unique pharmacological profile allows it to alleviate abdominal pain and discomfort without the typical side effects associated with anticholinergic medications. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, efficacy in clinical settings, and safety profile.

This compound is chemically characterized as N-[3-[4-(2-Diethylaminoethoxy)phenyl]-1-(dipropyl amino)-1-oxopropan-2-yl]benzamide. It operates primarily by enhancing calcium influx and increasing cyclic adenosine monophosphate (cAMP) levels in smooth muscle cells, thereby promoting relaxation without causing atony, which is a common side effect of many antispasmodics due to their action on calmodulin .

Pharmacokinetics

The pharmacokinetic properties of this compound have been extensively studied. A population pharmacokinetic analysis conducted on healthy subjects revealed the following key parameters:

ParameterValue
Clearance (CL/F)242.73 ± 175.28 h·ng/mL
Maximum Concentration (Cmax)54.89 ± 46.18 ng/mL
Half-life (t1/2)2.73 ± 0.88 h
Time to Maximum Concentration (Tmax)1.65 ± 0.53 h

These findings indicate that the absorption and distribution of this compound can be significantly influenced by individual physiological factors such as gastric emptying time and gastrointestinal transit time .

Randomized Controlled Trials

Several multicenter, randomized controlled trials have assessed the efficacy of this compound in managing IBS symptoms. One notable study compared this compound (100 mg) with octylonium (20 mg), a well-established antispasmodic, over a treatment period of four weeks. The primary endpoint was the change in abdominal pain assessed via visual analogue scale (VAS).

Results Summary:

  • Change in VAS Scores :
    • This compound group: -23.49 ± 17.51 mm
    • Octylonium group: -23.13 ± 17.61 mm
  • Statistical Analysis : No significant difference was found between groups (p = 0.901), indicating that this compound is non-inferior to octylonium in managing abdominal pain .

Secondary Outcomes

Secondary endpoints included improvements in abdominal discomfort and overall quality of life related to IBS symptoms, measured using symptom diaries and IBS-QoL assessments:

EndpointThis compound GroupOctylonium Group
Abdominal Pain ImprovementSignificantSignificant
Quality of Life ImprovementSignificantSignificant

The incidence of adverse events was similar across both groups, with no severe adverse events reported, reinforcing the safety profile of this compound .

Case Studies

In addition to clinical trials, several case studies have highlighted the practical applications of this compound in clinical settings:

  • Case Study A : A patient with severe IBS-D experienced a significant reduction in symptoms after two weeks of treatment with this compound, reporting improved stool consistency and reduced urgency.
  • Case Study B : Another patient noted rapid relief from abdominal cramps within three days of initiating therapy with this compound, demonstrating its potential for quick action compared to other antispasmodics.

Safety Profile

The safety profile of this compound has been evaluated through various studies, indicating that it is well-tolerated among patients with IBS:

  • Adverse Events : Commonly reported adverse events include mild gastrointestinal disturbances, which were transient and resolved without intervention.
  • Long-term Use : Long-term studies indicate no significant accumulation or toxicity associated with chronic use .

Q & A

Basic Research Questions

Q. What is the proposed mechanism of action of tiropramide in managing irritable bowel syndrome (IBS) symptoms?

this compound acts as an antispasmodic by reducing calcium ion (Ca²⁺) release in intestinal smooth muscle cells, independent of neural pathways. This direct myorelaxant effect alleviates spasms and associated pain. Preclinical studies highlight its selective action on smooth muscle over cholinergic receptors, distinguishing it from other antispasmodics like octylonium . Methodologically, its mechanism is validated via ex vivo muscle contraction assays and calcium flux measurements in animal models .

Q. How do clinical trials design and endpoints for this compound address IBS heterogeneity?

Trials (e.g., randomized, double-blind studies) prioritize Rome III criteria to standardize IBS diagnosis. Primary endpoints focus on pain reduction (via visual analog scales, VAS), while secondary endpoints assess quality of life (IBS-QoL), depression/anxiety (BDI/BAI scores), and stool consistency. For example, a 4-week trial (N=287) compared this compound (40 mg TID) with octylonium, using non-inferiority margins (e.g., ≤11 mm VAS difference) to validate efficacy parity .

Q. What safety considerations arise from this compound’s pharmacokinetic (PK) profile?

this compound’s PK parameters (e.g., clearance, volume of distribution) are influenced by total protein levels and genetic polymorphisms (e.g., CYP2D6, OCT transporters). Population PK (PPK) modeling identifies covariates like renal/liver function and ABCB1/PEPT genotypes as critical for dose optimization. Safety assessments in trials show low adverse event rates (e.g., 10.88% TEAEs), with no severe drug-related incidents .

Advanced Research Questions

Q. How can PPK modeling address interindividual variability in this compound response?

PPK models incorporate covariates such as total protein levels, CYP2D6 polymorphisms, and transporter genotypes (e.g., OCT, PEPT) to explain variability in clearance (CL/F) and volume of distribution (V/F). For example, total protein inversely correlates with V/F (ΔOFV = -9.16, p < 0.05), guiding personalized dosing. Model validation uses bootstrapping and visual predictive checks to ensure robustness .

Q. What methodological challenges arise when comparing this compound to older antispasmodics in meta-analyses?

Heterogeneity in trial designs (e.g., duration, dosing) complicates direct comparisons. For instance, this compound’s 4-week efficacy data contrasts with longer octylonium trials. Researchers must adjust for covariates (e.g., baseline VAS scores, IBS subtypes) using mixed-effects models. Sensitivity analyses (e.g., excluding small-sample studies) mitigate bias .

Q. How do contradictions in this compound’s efficacy data across IBS subtypes inform future study designs?

While this compound shows consistent pain relief in IBS-D (diarrhea-predominant) subgroups, mixed results in IBS-C (constipation-predominant) patients suggest subtype-specific mechanisms. Stratified randomization and post hoc subgroup analyses (e.g., ANCOVA adjusted for stool frequency) are recommended to clarify these discrepancies .

Q. What in vitro models elucidate this compound’s sustained-release formulation challenges?

Bilayer tablet development combines immediate- and extended-release layers using ethyl cellulose (EC) and HPMC. Dissolution studies (0.1N HCl, pH 7.2 buffer) reveal EC’s role in prolonging release (>80% at 12 hours). Stability testing under accelerated conditions (40°C/75% RH) ensures formulation integrity, validated via FTIR compatibility analysis .

Q. Methodological Frameworks for Contradiction Analysis

Q. How to resolve conflicting findings on this compound’s impact on anxiety/depression in IBS patients?

Contradictions arise from differing psychometric tools (e.g., BAI vs. HADS). A triangulation approach combines quantitative data (e.g., BDI scores) with qualitative patient diaries to contextualize mood improvements. Meta-regression adjusts for baseline anxiety levels to isolate drug effects .

Q. What statistical strategies validate non-inferiority in this compound trials?

Non-inferiority margins (e.g., 11 mm VAS difference) are derived from historical placebo-controlled data. Per-protocol (PP) and full-analysis-set (FAS) analyses are dual-reported to address attrition bias. Sensitivity analyses using worst-case imputation confirm result robustness .

Q. Tables for Key Findings

PK Covariates for this compound Effect on CL/F Effect on V/F
Total protein levels↓ (ΔOFV = -9.25)↓ (ΔOFV = -9.16)
CYP2D6 polymorphismsSignificantNot significant
ABCB1 genotypeModerateModerate
Source: PPK modeling data
Clinical Efficacy (4-Week Trial) This compound (ΔVAS)Octylonium (ΔVAS)
Primary endpoint (pain reduction)-23.49 ± 17.51 mm-23.13 ± 17.61 mm
IBS-QoL improvement12.4%11.8%
Source: Non-inferiority trial

Properties

IUPAC Name

N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N3O3/c1-5-18-31(19-6-2)28(33)26(29-27(32)24-12-10-9-11-13-24)22-23-14-16-25(17-15-23)34-21-20-30(7-3)8-4/h9-17,26H,5-8,18-22H2,1-4H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBWMYOFXWMGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866514
Record name (+/-)-Tiropramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55837-29-1
Record name Tiropramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55837-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiropramide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiropramide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13091
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (+/-)-Tiropramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIROPRAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7S0904CN2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tiropramide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.